N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features both benzimidazole and pyrrole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Properties
Molecular Formula |
C23H30N4O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C23H30N4O2/c28-22(18-23(11-16-29-17-12-23)27-14-6-7-15-27)24-13-5-1-2-10-21-25-19-8-3-4-9-20(19)26-21/h3-4,6-9,14-15H,1-2,5,10-13,16-18H2,(H,24,28)(H,25,26) |
InChI Key |
MAIHEHTXAWZCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCCCCCC2=NC3=CC=CC=C3N2)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrrole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole and pyrrole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The pyrrole ring can interact with enzymes and receptors, modulating their activity. Together, these interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrrole derivatives: Compounds such as pyrrolnitrin, known for its antifungal properties.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of benzimidazole and pyrrole moieties, which confer a distinct set of biological activities. This dual functionality makes it a versatile compound for various research and industrial applications.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide (CAS Number: 1630831-20-7) is a compound that combines benzimidazole and pyrrole moieties, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.5 g/mol. The structure features a benzimidazole ring, a tetrahydropyran moiety, and an acetamide functional group, contributing to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | MAIHEHTXAWZCFI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzimidazole ring through the condensation of o-phenylenediamine with carboxylic acids. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, leading to a compound that demonstrates a unique combination of biological activities due to its structure .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- DNA Binding : The benzimidazole moiety is known to bind to DNA, potentially disrupting cellular processes.
- Enzyme Interaction : The pyrrole ring may interact with enzymes and receptors, modulating their activity.
- Pharmacological Effects : These interactions can lead to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Biological Activity
Research has shown that compounds containing the benzimidazole scaffold exhibit a broad range of biological activities:
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Studies indicate that benzimidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structure of this compound may enhance its effectiveness compared to traditional chemotherapeutics .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of similar compounds, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have investigated the biological activities of related benzimidazole derivatives:
- Study on Antimicrobial Activity : A study found that certain benzimidazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance efficacy .
- Anticancer Research : Another study reported that specific benzimidazole derivatives showed promising results in inhibiting the proliferation of cancer cell lines, indicating their potential as anticancer agents .
- Inflammatory Response Modulation : Research demonstrated that compounds with similar structures could significantly reduce inflammatory markers in animal models, supporting their use in anti-inflammatory therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
